molecular formula C9H8ClN3O B1415259 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1120245-50-2

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B1415259
CAS No.: 1120245-50-2
M. Wt: 209.63 g/mol
InChI Key: CUDXONLENQOMFY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring with an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and oxadiazole groups in the molecule provides unique chemical properties that can be exploited for different purposes.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and ion balance in tissues . The interaction between this compound and these enzymes can lead to inhibition or modulation of their activity, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving physiological functions . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its precise mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a chlorinated pyridine derivative. This step often involves the use of coupling reagents such as phosphorus oxychloride (POCl₃) or other activating agents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine: Contains a phenyl group, which can significantly alter its chemical properties and applications.

This compound’s versatility and potential in various fields make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXONLENQOMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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